4,5-Dihydropiperlonguminine

概要

説明

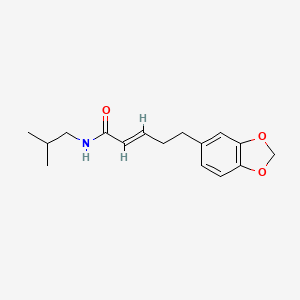

4,5-Dihydropiperlonguminine is a naturally occurring compound found in the Piperaceae family, particularly in the seeds of Piper tuberculatum Jacq. It is known for its insecticidal properties and potential therapeutic applications. The compound has a molecular formula of C16H21NO3 and a molecular weight of 275.34 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 4,5-Dihydropiperlonguminine can be synthesized through the extraction and purification of Piper tuberculatum seeds. The powdered seeds are extracted with hexane using a Soxhlet apparatus, followed by purification through column chromatography on silica gel with hexane-ethyl acetate as the mobile phase .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Piper tuberculatum seeds. The process includes drying the seeds, extracting with solvents, and purifying the compound using chromatographic techniques. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are commonly used for standardization and quality control .

化学反応の分析

Types of Reactions: 4,5-Dihydropiperlonguminine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the double bonds in the compound.

Substitution: Substitution reactions can occur at the amide or benzodioxole moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .

科学的研究の応用

Neuroprotective Effects

Research has highlighted the neuroprotective properties of 4,5-dihydropiperlonguminine, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study investigated its ability to inhibit the production of amyloid-beta peptides in human neuroblastoma cells. The results indicated that treatment with this compound significantly reduced levels of amyloid precursor protein and amyloid-beta, suggesting its potential as a therapeutic agent against Alzheimer's disease .

Table 1: Effects on Amyloid-Beta Production

| Concentration (µg/ml) | Aβ40 Levels (pg/ml) | Aβ42 Levels (pg/ml) | Statistical Significance |

|---|---|---|---|

| Control | 400 | 300 | - |

| 3.13 | 200 | 150 | P < 0.05 |

| 6.25 | 100 | 75 | P < 0.05 |

| 12.50 | 50 | 30 | P < 0.05 |

Insecticidal Activity

This compound has demonstrated significant insecticidal properties, particularly against mosquito larvae. In bioassays conducted with extracts from Piper tuberculatum, this compound was identified as one of the most acutely toxic substances, indicating its potential use as a natural pesticide .

Table 2: Insecticidal Efficacy

| Compound | LC50 (mg/L) | Target Organism |

|---|---|---|

| This compound | 0.5 | Mosquito larvae |

| Piperine | 1.0 | Mosquito larvae |

Local Anesthetic Properties

The local anesthetic activity of this compound has been explored through various studies that tested its efficacy in sensory blockage compared to standard anesthetics like lidocaine. Results showed that at higher concentrations, it induced a significant duration of sensory blockage in animal models .

Table 3: Duration of Sensory Blockage

| Treatment | Duration (minutes) |

|---|---|

| Lidocaine | 15 |

| OAR-MeOH | 41.5 |

| OAR-PH | 41.5 |

| This compound (940 µg/ml) | 55.6 |

Antimicrobial Activity

Studies have also indicated that extracts containing this compound exhibit antimicrobial properties against various bacterial strains, including Pseudomonas aeruginosa. This suggests potential applications in developing new antibacterial agents .

Pharmacokinetic Studies

Recent pharmacokinetic studies have employed ultra-fast liquid chromatography to analyze the absorption and metabolism of alkaloids from Piper longum in animal models of Parkinson's disease. The findings contribute to understanding how compounds like this compound interact within biological systems and their therapeutic potential .

作用機序

The mechanism of action of 4,5-Dihydropiperlonguminine involves its interaction with biological targets, leading to various effects:

Insecticidal Action: The compound disrupts the nervous system of insects, leading to paralysis and death.

Anticancer Activity: It generates reactive oxygen species (ROS) that induce apoptosis in cancer cells.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes.

類似化合物との比較

4,5-Dihydropiperlonguminine is compared with other similar compounds, such as:

Piperine: Found in black pepper, known for its bioenhancing properties.

Piperlongumine: Known for its potent anticancer activity through ROS generation.

Pellitorine: Exhibits insecticidal and analgesic properties.

Uniqueness: this compound is unique due to its specific insecticidal properties and potential therapeutic applications, making it a valuable compound for both agricultural and medical research .

生物活性

4,5-Dihydropiperlonguminine is a piperamide alkaloid primarily derived from plants in the Piperaceae family, notably Piper tuberculatum and Zanthoxylum gilletii . This compound has garnered attention for its diverse biological activities, including insecticidal, antibacterial, and local anesthetic properties.

Chemical Structure and Properties

The chemical formula of this compound is with a CAS number of 23512-53-0. It belongs to a class of compounds known as piperamides, which are characterized by their amide functional groups attached to piperidine rings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.35 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Insecticidal Activity

Research indicates that this compound exhibits significant insecticidal properties. In bioassays against various insect larvae, it demonstrated high toxicity levels:

- LD50 Values : In studies conducted on the velvetbean caterpillar (Anticarsia gemmatalis), the LD50 was found to be approximately 31.3 µg/insect , indicating acute toxicity at low concentrations .

- Effectiveness : The compound showed 100% mortality in insect bioassays at doses of 200 µg/insect , affirming its potential as a natural insecticide .

Antibacterial Activity

This compound also displays antibacterial properties. Studies have reported its effectiveness against various bacterial strains:

- Minimum Inhibitory Concentrations (MIC) : The compound exhibited an MIC of 19 µg/mL against Sarcina sp., and 78 µg/mL against Staphylococcus aureus and Enterobacter aerogenes .

- Its activity against Pseudomonas aeruginosa was noted but less pronounced compared to other piperamides like piperine and piperlongumine .

Local Anesthetic Activity

In addition to its insecticidal and antibacterial effects, this compound has been investigated for its local anesthetic properties:

- Duration of Anesthesia : In experiments comparing its effects with lidocaine, it was found that at higher concentrations (940 µg/mL), it significantly prolonged sensory blockage compared to lower concentrations .

- Mechanism of Action : The anesthetic effect is believed to result from the compound's ability to interact with neuronal membranes, similar to traditional local anesthetics .

Case Study 1: Insecticidal Efficacy

A study evaluating the efficacy of various piperamide compounds found that this compound was the most acutely toxic among tested substances in mosquito larvae bioassays. The results indicated that it could serve as an effective biopesticide in agricultural applications .

Case Study 2: Antibacterial Properties

In a study assessing the antibacterial potential of extracts from Piper guineense, researchers identified that piperamide-rich fractions containing this compound exhibited significant growth inhibition against multiple bacterial pathogens. This suggests its potential use in developing natural antibiotics .

特性

IUPAC Name |

(E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,17,18)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGDXLXTJVRNEA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CCCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/CCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310427 | |

| Record name | 4,5-Dihydropiperlonguminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Dihydropiperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23512-53-0 | |

| Record name | 4,5-Dihydropiperlonguminine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23512-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydropiperlonguminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydropiperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 °C | |

| Record name | 4,5-Dihydropiperlonguminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。